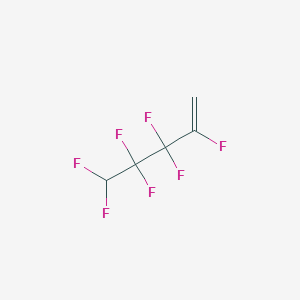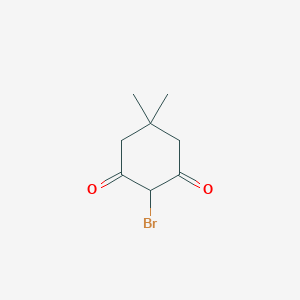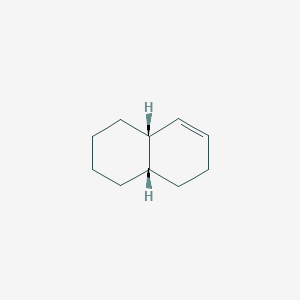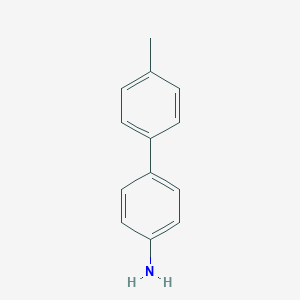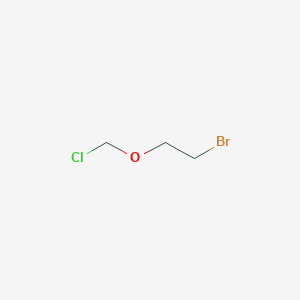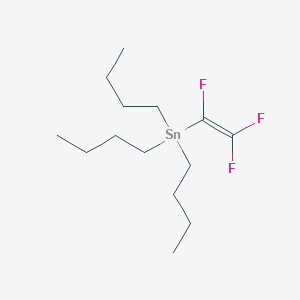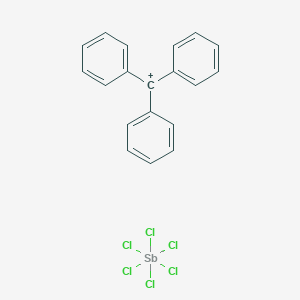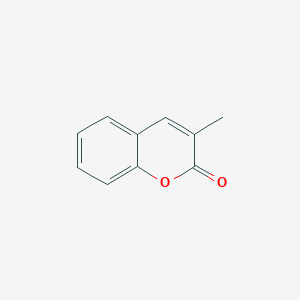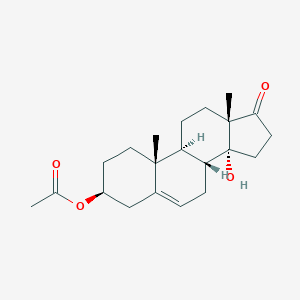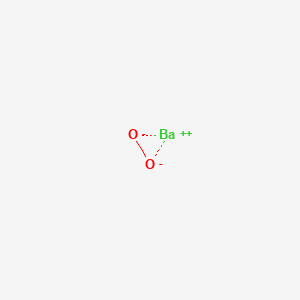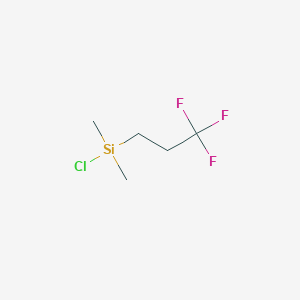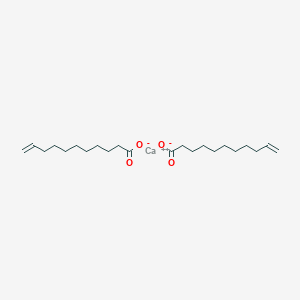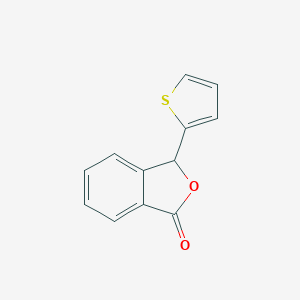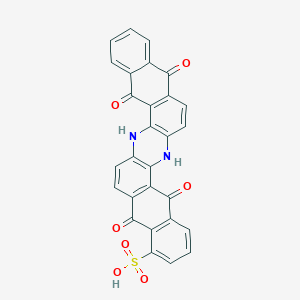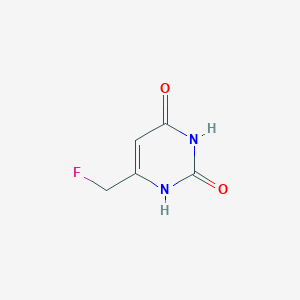
6-(fluoromethyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(fluoromethyl)-1H-pyrimidine-2,4-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug used to treat various types of cancer, including breast, colon, rectal, stomach, and pancreatic cancer. The drug was first synthesized in the 1950s and has since become one of the most commonly used chemotherapy drugs.
作用機序
5-FU is a prodrug, meaning that it is converted into its active form once it enters the body. The drug is converted into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits the enzyme thymidylate synthase. Thymidylate synthase is responsible for the synthesis of thymidine, which is a building block of DNA. Inhibition of this enzyme leads to the depletion of thymidine, which in turn leads to the death of cancer cells.
生化学的および生理学的効果
5-FU has a number of biochemical and physiological effects on the body. The drug is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 10-20 minutes, which means that it must be given continuously or in high doses to be effective.
実験室実験の利点と制限
One advantage of using 5-FU in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, one limitation is that the drug is toxic and can have off-target effects on non-cancerous cells.
将来の方向性
There are several future directions for research on 5-FU. One direction is to explore the use of the drug in combination with other chemotherapy drugs or targeted therapies. Another direction is to investigate the use of 5-FU in combination with immunotherapy, which has shown promise in treating various types of cancer. Finally, there is a need for research on the development of new drugs that are more effective and less toxic than 5-FU.
合成法
The synthesis of 5-FU involves the reaction of fluorouracil with formaldehyde, followed by reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and has a melting point of 282-286°C.
科学的研究の応用
5-FU has been extensively studied for its anti-cancer properties. It works by inhibiting the synthesis of thymidine, a building block of DNA, which leads to the death of cancer cells. The drug has been shown to be effective in treating a variety of cancers, including breast, colon, rectal, stomach, and pancreatic cancer.
特性
CAS番号 |
1598-64-7 |
|---|---|
製品名 |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
分子式 |
C5H5FN2O2 |
分子量 |
144.1 g/mol |
IUPAC名 |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
InChIキー |
FIDATMMHDGLDFF-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CF |
正規SMILES |
C1=C(NC(=O)NC1=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



